molecular formula C29H33NO3 B13797497 Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester

Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester

Cat. No.: B13797497
M. Wt: 443.6 g/mol
InChI Key: NYEZVINCEJVQNO-OTVSBJOASA-N
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Description

Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester is a complex organic compound with the chemical formula C23H29NO3 It is characterized by the presence of a pent-2-enoic acid moiety, a dibenzylamino group, a hydroxy group, and a phenylbutyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester typically involves multi-step organic reactions. The starting materials often include pent-2-enoic acid and appropriate amine and alcohol derivatives. The synthesis may involve:

    Esterification: Reacting pent-2-enoic acid with an alcohol derivative under acidic conditions to form the ester.

    Amidation: Introducing the dibenzylamino group through an amidation reaction, often using coupling reagents like EDCI or DCC.

    Hydroxylation: Introducing the hydroxy group through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.

    Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pent-2-enoic acid derivatives: Compounds with similar structural features but different substituents.

    Dibenzylamino compounds: Compounds containing the dibenzylamino group but with different ester or acid moieties.

    Phenylbutyl esters: Compounds with the phenylbutyl ester group but different amine or hydroxy groups.

Uniqueness

Pent-2-enoic acid(2S,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity and versatility make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H33NO3

Molecular Weight

443.6 g/mol

IUPAC Name

[(2S,3S)-3-(dibenzylamino)-2-hydroxy-4-phenylbutyl] (E)-pent-2-enoate

InChI

InChI=1S/C29H33NO3/c1-2-3-19-29(32)33-23-28(31)27(20-24-13-7-4-8-14-24)30(21-25-15-9-5-10-16-25)22-26-17-11-6-12-18-26/h3-19,27-28,31H,2,20-23H2,1H3/b19-3+/t27-,28+/m0/s1

InChI Key

NYEZVINCEJVQNO-OTVSBJOASA-N

Isomeric SMILES

CC/C=C/C(=O)OC[C@H]([C@H](CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O

Canonical SMILES

CCC=CC(=O)OCC(C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O

Origin of Product

United States

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